amino]ethanol](/img/structure/B5751820.png)
2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Wirkmechanismus
2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol acts as a selective inhibitor of the enzyme MAO-B, which is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve cognitive function and memory. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol in lab experiments is its selectivity for MAO-B, which allows for the specific targeting of this enzyme. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol. One area of research is the development of more potent and selective MAO-B inhibitors based on the structure of this compound. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of this compound, which may have therapeutic applications in the treatment of various diseases. Finally, the potential use of this compound in combination with other drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored.
Synthesemethoden
2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenylacetonitrile with propylmagnesium bromide to produce 3-(2-methoxyphenyl)propylmagnesium bromide. This intermediate is then reacted with acrolein to yield 2-(3-(2-methoxyphenyl)-2-propen-1-yl)propionaldehyde, which is subsequently reduced with sodium borohydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-[[3-(2-methoxyphenyl)-2-propen-1-yl](propyl)amino]ethanol has been studied extensively for its potential therapeutic applications in various fields of scientific research. In the field of neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its potential anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(2-methoxyphenyl)prop-2-enyl]-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-10-16(12-13-17)11-6-8-14-7-4-5-9-15(14)18-2/h4-9,17H,3,10-13H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFDGJPOYVTSQM-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC=CC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCO)C/C=C/C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5751742.png)
![N-(tert-butyl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B5751747.png)

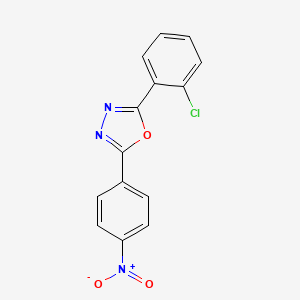
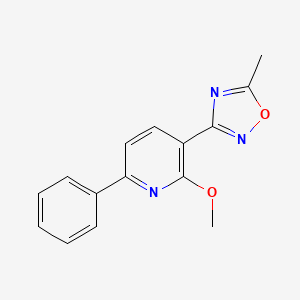
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5751772.png)
![N-[4-(cyanomethyl)phenyl]-3-(2-fluorophenyl)propanamide](/img/structure/B5751800.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5751803.png)
![4-amino-N'-[(3,4-dichlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5751810.png)
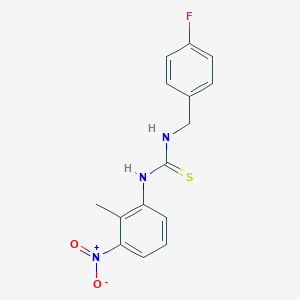
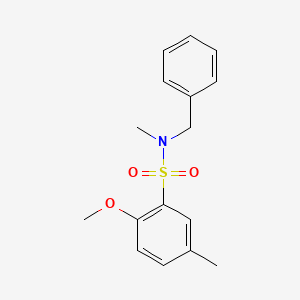
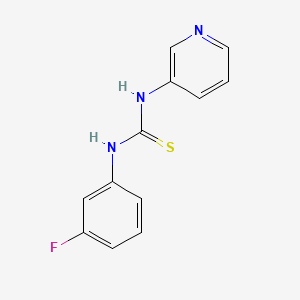
![5-(4-chlorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5751839.png)
![1-[2-(4-biphenylyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5751843.png)
